4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Negative Control Probe Selectivity Screening HTS Profiling

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313529-31-6) is a synthetic small molecule (C17H17N3O3S2, MW 375.5 g/mol) belonging to the benzothiazole-sulfonamide class. It features a para-substituted dimethylsulfamoyl benzamide core linked to a 6-methyl-1,3-benzothiazole moiety.

Molecular Formula C17H17N3O3S2
Molecular Weight 375.46
CAS No. 313529-31-6
Cat. No. B2674001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
CAS313529-31-6
Molecular FormulaC17H17N3O3S2
Molecular Weight375.46
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C17H17N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
InChIKeyRNEUVGVJVOCFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313529-31-6): A Chemically Defined Benzothiazole-Sulfonamide Probe


4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313529-31-6) is a synthetic small molecule (C17H17N3O3S2, MW 375.5 g/mol) belonging to the benzothiazole-sulfonamide class [1]. It features a para-substituted dimethylsulfamoyl benzamide core linked to a 6-methyl-1,3-benzothiazole moiety. Deposited in PubChem (CID 1547863) as part of the Oprea chemical library (Oprea1_143856) and designated CCG-15348, this compound has been utilized in high-throughput screening (HTS) campaigns evaluated by PubChem BioAssay [1][2]. Its structural scaffold places it among benzothiazole-based analogues explored for enzyme inhibition, notably fatty acid amide hydrolase (FAAH) modulation [3]. However, its distinct substitution pattern differentiates it from other in-class compounds, and its confirmed inactivity in multiple HTS assays provides a unique negative-selectivity baseline rarely documented for procurement reference standards.

Why 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Close Analogs


Substituting 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide with seemingly similar benzothiazole-sulfonamides risks introducing unanticipated biological activity or losing its defining negative-selectivity profile. Its specific 6-methyl substitution on the benzothiazole ring and the para-dimethylsulfamoyl group on the benzamide create a unique pharmacophore distinct from analogs such as the 4-ethyl derivative (CAS not available) or N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 862807-68-9). Critically, PubChem BioAssay data confirm this compound was inactive against eight distinct HTS targets, including 14-3-3 protein interaction modulators, CBX7 inhibitors, and TEAD-YAP interaction inhibitors [1]. In contrast, the same-molecular-formula compound WAY-326891 (CAS 685865-71-8) is documented as a kinase inhibitor . These divergent activity profiles underscore that even minimal structural modifications lead to profound functional divergence, making generic substitution scientifically unjustifiable without confirmatory data.

Quantitative Differentiation Evidence for 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide vs. Comparators


Confirmed Negative Selectivity Across Eight HTS Targets vs. WAY-326891 Kinase Activity

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide was tested in eight distinct PubChem BioAssay HTS campaigns and returned 'Inactive' outcomes across all targets: 14-3-3 protein interaction modulators (AID 422), CBX7 inhibitors (AID 1224903), FBW7 E3 ligase activators (AID 1259310), ST2/IL1RL1 inhibitors (AID 1259354), CDC25B-CDK2/CyclinA interaction inhibitors (AID 1259370), MITF inhibitors (AID 1259374), TEAD-YAP interaction inhibitors (AID 1259422), and GPR151 activators (AID 1508602) [1]. In stark contrast, the isomeric compound WAY-326891 (CAS 685865-71-8, same molecular formula C17H17N3O3S2) is explicitly reported to possess kinase inhibitory activity . This documented inactivity profile is a quantifiable differentiator: the target compound offers a validated 'silent' baseline for counter-screening, whereas WAY-326891 introduces confounding kinase inhibition.

Negative Control Probe Selectivity Screening HTS Profiling

Structural Differentiation: 6-Methyl vs. 4-Ethyl Benzothiazole Substitution

The target compound bears a methyl group at the 6-position of the benzothiazole ring. The closest commercially cataloged analog, 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, features an ethyl group at the 4-position . This positional and steric difference alters the molecular shape and electronic distribution, as evidenced by PubChem-computed XLogP3 of 3.1 for the target compound [1], whereas the 4-ethyl analog's logP is not publicly enumerated, indicating a data gap that procurement specialists must resolve independently. In benzothiazole-based FAAH inhibitors, the position and nature of substituents on the benzothiazole ring critically influence potency and selectivity, as demonstrated by Wang et al. (2009) where analogous modifications resulted in IC50 shifts from nanomolar to micromolar ranges [2].

Structure-Activity Relationship Benzothiazole SAR Scaffold Differentiation

Physicochemical Property Profile vs. N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide Simplified Scaffold

The target compound's computed physicochemical profile includes a molecular weight of 375.5 g/mol, topological polar surface area (TPSA) of 116 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and rotatable bond count of 4 [1]. Compared to the simpler analog N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide (MW 304.4 g/mol, TPSA not publicly reported), the target compound introduces a dimethylsulfamoyl group and amide linkage, increasing both hydrogen bond acceptor capacity and structural complexity. This enhanced functionality offers greater potential for specific binding interactions, as the sulfonamide group has been shown in benzothiazole-based FAAH inhibitors to form hydrogen bonds with catalytic residues, mimicking the transition state [2]. The simpler benzenesulfonamide analog lacks these recognition elements.

Physicochemical Properties Drug-likeness Scaffold Complexity

Divergent Biological Annotation: Inactive HTS Profile vs. Benzothiazole Analogue 13c FAAH Inhibition (IC50 48 nM)

While 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide lacks direct FAAH activity data, a structurally related benzothiazole analogue 13c (1-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide; BindingDB BDBM26711) demonstrates potent FAAH inhibition with an IC50 of 48 nM in a radiometric assay using [3H]anandamide and membrane preparations at pH 8.0, 22°C [1]. The target compound's confirmed inactivity across eight HTS targets (Section 3.1) suggests a fundamentally different target engagement profile compared to analogue 13c. This divergence—potent FAAH activity vs. broad HTS inactivity—highlights that the piperidine-4-carboxamide linker in analogue 13c is critical for FAAH binding, while the target compound's amide linkage may orient the pharmacophore differently.

FAAH Inhibition Biological Selectivity HTS Comparison

Origin Traceability: Defined Library Provenance vs. Uncharacterized Commercial Analogs

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is traceable to the Oprea chemical library (identifier Oprea1_143856) and carries the CCG-15348 designation in PubChem [1]. This defined provenance, with a creation date of 2005-07-11, provides procurement-relevant traceability that many close analogs sold through general chemical catalogs lack. Compounds such as 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide or N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide are offered by vendors without equivalent public database deposition or screening library documentation, leaving their exact origin and prior testing history ambiguous.

Chemical Provenance Screening Library Quality Assurance

Optimal Application Scenarios for 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Based on Verified Evidence


Validated Negative Control for HTS and Counter-Screening Campaigns

This compound is uniquely suited as a negative control in high-throughput screening assays targeting 14-3-3 protein interactions, CBX7 chromodomain, FBW7 E3 ligase, ST2/IL1RL1, CDC25B-CDK2/CyclinA, MITF, TEAD-YAP, or GPR151. Its confirmed 'Inactive' status across all eight PubChem BioAssay panels gives procurement confidence that any observed activity in a novel assay is target-specific rather than arising from polypharmacology inherent to other benzothiazole-sulfonamides like WAY-326891, which carries confounding kinase activity. [1]

Structure-Activity Relationship (SAR) Exploration at the 6-Position of Benzothiazole Scaffolds

The compound provides a well-defined starting point for SAR studies focused on the benzothiazole 6-position, a region underexplored relative to the more common 4- and 5-substituted analogs. The presence of the dimethylsulfamoyl group as a hydrogen-bond-capable moiety aligns with the transition-state mimetic pharmacophore characterized by Tian et al. (2011), making it a rational scaffold for iterative optimization toward FAAH or related serine hydrolase targets. Its XLogP3 of 3.1 and TPSA of 116 Ų provide baseline computational parameters for library design. [2]

Selectivity Profiling Reference Standard for Benzothiazole-Based Inhibitor Programs

Researchers developing benzothiazole-based FAAH inhibitors, such as those inspired by benzothiazole analogue 13c (IC50 48 nM), can employ this compound as a selectivity reference to differentiate target-specific FAAH inhibition from broader benzothiazole-scaffold-driven off-target effects. The compound's documented inactivity against eight mechanistically diverse targets provides a verified 'clean' baseline, enabling more confident attribution of biological effects to the specific modifications introduced during lead optimization. [3]

Computational Chemistry and Molecular Docking Validation Set

Given the availability of both 2D and 3D conformer data in PubChem (CID 1547863), alongside precise computed properties (MW 375.5, exact mass 375.07113376 Da, rotatable bonds 4), this compound is well-suited as a validation ligand for docking algorithms and pharmacophore model refinement. Its inactivity in wet-lab HTS complements computational predictions, enabling researchers to benchmark scoring functions against a compound with experimentally confirmed non-binding behavior—a rarity in public databases. [4]

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.